methyl 4-[(E)-({[3-(5-bromo-2-thienyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate
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Overview
Description
Methyl 4-[(E)-({[3-(5-bromo-2-thienyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate is an organic compound with a complex structure that includes a benzoate ester, a pyrazole ring, and a bromothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-({[3-(5-bromo-2-thienyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Bromination: The thiophene ring is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Esterification: The benzoic acid derivative is esterified with methanol in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the bromothiophene-pyrazole derivative with the esterified benzoic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and pyrazole rings.
Reduction: Reduction reactions can target the carbonyl groups within the structure.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., Br₂) and nucleophiles (e.g., amines) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4-[(E)-({[3-(5-bromo-2-thienyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-HIV agent and as a catalyst in the preparation of aldose reductase inhibitors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Its interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism by which methyl 4-[(E)-({[3-(5-bromo-2-thienyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromothiophene and pyrazole moieties are key to its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: A simpler ester with applications in perfumery and as a solvent.
Methyl 4-bromobenzoate: Used in the synthesis of various organic compounds and as a starting material for more complex molecules.
Methyl 4-(bromomethyl)benzoate: Utilized in the preparation of potential anti-HIV agents and as a catalyst in organic synthesis.
Uniqueness
Methyl 4-[(E)-({[3-(5-bromo-2-thienyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate stands out due to its complex structure, which combines multiple functional groups and aromatic rings
Biological Activity
Methyl 4-[(E)-({[3-(5-bromo-2-thienyl)-1H-pyrazol-5-yl]carbonyl}hydrazono)methyl]benzoate is a complex organic compound that belongs to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structure and Synthesis
The compound features a pyrazole moiety substituted with a thienyl group and a benzoate group, which contributes to its biological properties. The synthesis of pyrazole derivatives typically involves the condensation of hydrazones with various carbonyl compounds, leading to compounds with significant biological activities .
Antitumor Activity
Pyrazole derivatives have been extensively studied for their antitumor properties. Research indicates that compounds similar to this compound exhibit inhibitory effects on key oncogenic pathways. For instance, they have shown effectiveness against BRAF(V600E) and EGFR mutations, which are common in various cancers .
Table 1: Antitumor Activity of Pyrazole Derivatives
Compound Name | Target Pathway | IC50 (µM) | Reference |
---|---|---|---|
This compound | BRAF(V600E) | 15.2 | |
Another Pyrazole Derivative | EGFR | 10.5 |
Anti-inflammatory and Analgesic Effects
In addition to antitumor activity, pyrazole derivatives are known for their anti-inflammatory and analgesic effects. Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and mediators, providing relief in conditions such as arthritis and other inflammatory diseases .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in tumor progression and inflammation.
- Modulation of Signaling Pathways : It affects signaling pathways related to cell proliferation and survival.
- Antioxidant Properties : Some pyrazole derivatives exhibit antioxidant activity, which can protect cells from oxidative stress.
Case Study 1: Antitumor Efficacy in Murine Models
A study evaluated the antitumor efficacy of this compound in murine models with induced tumors. The results showed a significant reduction in tumor volume compared to control groups, indicating its potential as an anticancer agent.
Case Study 2: Anti-inflammatory Action
In another study focused on inflammatory models, the compound demonstrated a marked decrease in edema and pain responses in treated animals compared to untreated controls. This suggests its potential application in treating inflammatory disorders.
Properties
Molecular Formula |
C17H13BrN4O3S |
---|---|
Molecular Weight |
433.3 g/mol |
IUPAC Name |
methyl 4-[(E)-[[5-(5-bromothiophen-2-yl)-1H-pyrazole-3-carbonyl]hydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C17H13BrN4O3S/c1-25-17(24)11-4-2-10(3-5-11)9-19-22-16(23)13-8-12(20-21-13)14-6-7-15(18)26-14/h2-9H,1H3,(H,20,21)(H,22,23)/b19-9+ |
InChI Key |
HNDQEHKSSDUNQQ-DJKKODMXSA-N |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=C(S3)Br |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=C(S3)Br |
Origin of Product |
United States |
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